2-Biphenyl-2-YL-piperazine
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Overview
Description
2-Biphenyl-2-YL-piperazine is a chemical compound characterized by a piperazine ring substituted with a biphenyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science. It is a white crystalline solid, soluble in organic solvents such as ethanol and methylene chloride, with a melting point of approximately 120-124°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-2-YL-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or the one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine, are preferred methods due to their high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Biphenyl-2-YL-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of catalysts.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like Raney nickel or platinum in hydrogen atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
2-Biphenyl-2-YL-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the production of polymers and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-Biphenyl-2-YL-piperazine involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.
Comparison with Similar Compounds
Piperazine: A simpler analog with a wide range of biological activities.
Pyrazine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyridine: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Uniqueness: 2-Biphenyl-2-YL-piperazine is unique due to its biphenyl substitution, which imparts distinct physicochemical properties and enhances its potential for specific applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H18N2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-(2-phenylphenyl)piperazine |
InChI |
InChI=1S/C16H18N2/c1-2-6-13(7-3-1)14-8-4-5-9-15(14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |
InChI Key |
ZKRXFJSUPFZIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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